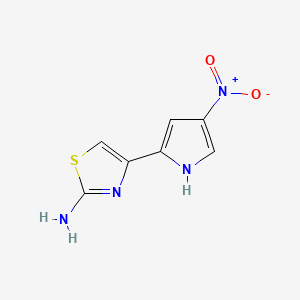

4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolamine

描述

Contextualization within Thiazolamine and Nitro-Pyrrole Chemical Classes

4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolamine is a derivative of two major classes of heterocyclic compounds: thiazolamines and nitro-pyrroles. Each of these parent structures is renowned for its diverse chemical reactivity and broad pharmacological potential.

Thiazolamine Derivatives: The 2-aminothiazole (B372263), or thiazolamine, moiety is a prominent scaffold in medicinal chemistry. sysrevpharm.orgresearchgate.net It is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, which imparts a unique set of electronic and structural properties. ijarsct.co.in This scaffold is a key component in a variety of approved drugs and biologically active compounds, valued for its ability to engage in multiple types of interactions with biological targets. bohrium.commdpi.com Thiazole (B1198619) derivatives are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. wisdomlib.orgjetir.orgnih.gov

Nitro-Pyrrole Derivatives: Pyrrole (B145914) is a fundamental five-membered aromatic heterocycle containing a single nitrogen atom. wikipedia.org The pyrrole nucleus is a core component of many vital natural products, including heme, chlorophyll, and vitamin B12. wikipedia.orgrsc.org In medicinal chemistry, the pyrrole ring serves as a versatile building block for designing therapeutic agents. nih.govnih.gov The introduction of a nitro (NO₂) group onto the pyrrole ring, creating a nitro-pyrrole, can significantly modulate its biological profile. The nitro group is a strong electron-withdrawing group and is recognized as an important pharmacophore in its own right, often enhancing the antimicrobial or anticancer properties of the parent molecule. researchgate.netnih.gov For instance, nitropyrrole-containing natural products like the pyrrolomycins are known for their potent antibiotic activity. mdpi.comnih.gov

The subject compound, by linking these two moieties, embodies a design strategy aimed at leveraging the established biological relevance of both the thiazolamine and nitro-pyrrole classes.

| Chemical Class | Core Structure | Key Characteristics & Significance |

| Thiazolamine | A 2-aminothiazole ring | Contains sulfur and nitrogen; acts as a versatile scaffold in medicinal chemistry; present in numerous compounds with a wide spectrum of biological activities. sysrevpharm.orgresearchgate.netbohrium.com |

| Nitro-Pyrrole | A pyrrole ring with a nitro (NO₂) group | The pyrrole ring is a fundamental biological heterocycle. The nitro group is a strong electron-withdrawing moiety that often enhances pharmacological activity, particularly antimicrobial and anticancer effects. rsc.orgresearchgate.netnih.gov |

Strategic Importance of Heterocyclic Compounds in Contemporary Medicinal Chemistry Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are of paramount strategic importance in medicinal chemistry. Nitrogen-containing heterocycles are particularly prevalent, with an estimated 75% of FDA-approved small-molecule drugs featuring one or more nitrogen-based rings. nih.gov

The significance of heterocycles like thiazole and pyrrole stems from several key factors:

Structural Diversity: They provide rigid scaffolds upon which functional groups can be arranged in a precise three-dimensional orientation, facilitating specific interactions with biological targets such as enzymes and receptors.

Physicochemical Properties: The presence of heteroatoms (like nitrogen and sulfur) allows for modulation of critical drug-like properties, including solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov

Metabolic Stability: Heterocyclic rings can influence the metabolic fate of a drug molecule, sometimes offering greater stability against degradation by metabolic enzymes.

Biological Activity: These rings are often considered "privileged structures," as they are capable of binding to a wide range of biological targets, making them a rich source for the discovery of new therapeutic agents. jetir.orgrsc.org

The development of molecules like this compound is a direct reflection of the continued focus on heterocyclic chemistry as a fruitful avenue for identifying novel lead compounds in drug discovery programs. bohrium.comnih.gov

Overview of Prior Research on Thiazole and Pyrrole Derivatives with Biological Relevance

Decades of research have firmly established thiazole and pyrrole derivatives as prolific sources of biologically active compounds. The literature contains extensive reports on synthetic analogues demonstrating a wide array of pharmacological activities.

Biologically Active Thiazole Derivatives: The thiazole nucleus is a component of numerous compounds with proven therapeutic value. ijarsct.co.in Research has demonstrated its role in compounds with anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. wisdomlib.orgmdpi.comeurekaselect.com For example, certain thiazole derivatives have shown significant cytotoxic activity against various human cancer cell lines, while others form the basis of antibiotics and antifungal agents. researchgate.netwisdomlib.org

Biologically Active Pyrrole Derivatives: The pyrrole scaffold is equally important and is found in many natural and synthetic compounds with significant biological profiles. researchgate.netbohrium.com Pyrrole derivatives have been extensively investigated and found to possess potent anticancer, antimicrobial, antiviral, and anti-inflammatory activities. nih.govnih.govresearchgate.net The substitution pattern on the pyrrole ring plays a critical role in defining its specific biological function. rsc.org The addition of a nitro group, as seen in natural antibiotics, is a known strategy to confer potent bioactivity. researchgate.netnih.gov

| Heterocyclic Core | Reported Biological Activities |

| Thiazole | Anticancer wisdomlib.orgmdpi.com, Antibacterial wisdomlib.orgnih.gov, Antifungal researchgate.net, Antiviral sysrevpharm.orgwisdomlib.org, Anti-inflammatory jetir.orgsapub.org, Antioxidant wisdomlib.org |

| Pyrrole | Anticancer nih.govnih.gov, Antimicrobial mdpi.comresearchgate.net, Antiviral nih.gov, Anti-inflammatory researchgate.netresearchgate.net, Antifungal researchgate.net |

Rationale for Focused Academic Investigation of this compound

The focused academic investigation of this compound is predicated on the well-established principle of molecular hybridization. This strategy involves covalently linking two or more pharmacophores to create a single hybrid molecule with the potential for improved affinity, enhanced efficacy, or a novel mechanism of action compared to the individual components.

The rationale for studying this specific compound is multi-faceted:

Synergistic Potential: The compound combines the 2-aminothiazole moiety, a proven scaffold for diverse biological activities mdpi.com, with a nitro-pyrrole unit, a structure known for potent cytotoxic and antimicrobial effects. researchgate.netnih.gov This combination offers the potential for synergistic or additive effects, leading to a more potent compound.

Novelty and Unexplored Chemical Space: The specific linkage of a 4-nitro-pyrrole at the 4-position of a 2-aminothiazole ring represents a novel chemical entity. Exploring such new structures is essential for expanding the library of potential therapeutic agents and overcoming challenges like drug resistance. bohrium.com

Target Interaction: The molecule possesses multiple functional groups capable of forming hydrogen bonds, π-π stacking, and other non-covalent interactions with biological macromolecules. The nitro group, in particular, can act as a hydrogen bond acceptor and significantly alters the electronic landscape of the molecule, potentially influencing its binding to specific targets.

Foundation for Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound serve as a crucial starting point for future SAR studies. By systematically modifying different parts of the molecule (e.g., the position of the nitro group, substitutions on the thiazole ring), researchers can elucidate the structural requirements for a desired biological activity, paving the way for the rational design of more potent and selective analogues.

Structure

3D Structure

属性

CAS 编号 |

58139-56-3 |

|---|---|

分子式 |

C7H6N4O2S |

分子量 |

210.22 g/mol |

IUPAC 名称 |

4-(4-nitro-1H-pyrrol-2-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C7H6N4O2S/c8-7-10-6(3-14-7)5-1-4(2-9-5)11(12)13/h1-3,9H,(H2,8,10) |

InChI 键 |

MSVLXABAQGZSBT-UHFFFAOYSA-N |

规范 SMILES |

C1=C(NC=C1[N+](=O)[O-])C2=CSC(=N2)N |

产品来源 |

United States |

Synthetic Methodologies and Derivatization Strategies for 4 4 Nitro 1h Pyrrol 2 Yl 2 Thiazolamine

Established Synthetic Pathways for 2-Aminothiazoles

The 2-aminothiazole (B372263) scaffold is a cornerstone in medicinal chemistry, leading to the development of numerous synthetic protocols for its formation. derpharmachemica.com These methods range from classical condensation reactions to modern catalyst-free approaches.

Hantzsch Thiazole (B1198619) Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, remains the most prevalent and versatile method for constructing the 2-aminothiazole ring. nih.govnih.gov The classical approach involves the cyclocondensation reaction between an α-halocarbonyl compound and a thiourea (B124793) or thioamide. derpharmachemica.comorganic-chemistry.orgtandfonline.com For the synthesis of 2-aminothiazoles specifically, thiourea is the reactant of choice. tandfonline.com

The general mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, forming an isothiouronium salt intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl carbon, and a subsequent dehydration step to yield the aromatic 2-aminothiazole ring.

Numerous adaptations to the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions. These adaptations include the use of various catalysts such as silica (B1680970) chloride, ammonium-12-molybdophosphate, and β-cyclodextrin. nih.govrsc.org The reaction conditions can also be modified; for instance, conducting the synthesis under acidic conditions can alter the regioselectivity of the final product. rsc.org

Table 1: Examples of Hantzsch Synthesis Adaptations for 2-Aminothiazoles

| Reactants | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|

| α-Haloketones and Thioamides | One-pot procedure | Good yields | derpharmachemica.com |

| Acetophenones and Thiourea | Iodine | Not specified | nih.gov |

| α-Bromoacetophenones and Thiourea | Solvent-free | Good yields | organic-chemistry.org |

| Ketones and Thiourea | Silica Chloride (heterogeneous catalyst) | Not specified | rsc.org |

Catalyst-Free Approaches for 2-Aminothiazole Formation

In a move towards greener chemistry, several catalyst-free methods for 2-aminothiazole synthesis have been developed. These protocols often leverage alternative energy sources or unconventional solvent systems to promote the reaction. One such approach involves the reaction of α-halocarbonyl compounds with thiourea derivatives in aqueous media at room temperature, which can produce excellent yields in a short time frame. researchgate.net

Other notable catalyst-free methods include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and often improves yields. bepls.com

Use of green solvents: Polyethylene glycol (PEG-400) has been used as a medium for the reaction between α-diazoketones and thiourea, providing high yields without the need for a catalyst. bepls.com

Ionic liquids: N-methyl pyridinium (B92312) tosylate has been employed as an ionic liquid medium for the condensation of phenacyl halides and thioureas, with reactions completing in minutes at elevated temperatures. derpharmachemica.com

Alternative Cyclocondensation Reactions Employed in 2-Aminothiazole Synthesis

Beyond the Hantzsch reaction and its variations, other cyclocondensation strategies have been successfully employed to synthesize the 2-aminothiazole ring. One-pot, three-component reactions offer an efficient pathway. For example, the reaction of amines, isothiocyanates, and nitroepoxides in THF can afford 2-iminothiazoles, which are closely related precursors to 2-aminothiazoles, in high yields under catalyst-free conditions. researchgate.net

Another alternative involves the reaction of propargylamines with substituted isothiocyanates under microwave conditions in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA), yielding 2-aminothiazoles. bepls.com These alternative routes provide valuable options for accessing 2-aminothiazole derivatives from different starting materials, expanding the synthetic toolkit for these important heterocycles. bepls.com

Precursor Synthesis and Intermediate Derivatization for the Pyrrole (B145914) Moiety

The synthesis of the 4-(4-Nitro-1H-pyrrol-2-yl) fragment is a critical step. This typically involves either constructing a pyrrole ring that already contains a nitro group or introducing the nitro group onto a pre-formed pyrrole ring.

Methods for synthesizing substituted nitropyrroles include multicomponent reactions that can stereoselectively produce functionalized 2,3-dihydro-4-nitropyrroles. frontiersin.org These intermediates can then be aromatized to the corresponding pyrrole. Another approach involves the use of doubly activated cyclopropanes as precursors for the regiospecific synthesis of 4-nitropyrroles. consensus.app

A more direct method is the nitration of a pyrrole precursor. For instance, a 2-acylpyrrole can be nitrated to introduce the nitro group at the 4-position. The resulting 2-acyl-4-nitropyrrole can then be converted into the necessary α-haloketone (e.g., 2-(2-bromoacetyl)-4-nitro-1H-pyrrole) required for the Hantzsch synthesis. A general procedure for synthesizing 3-nitropyrrole (B1211435) involves reacting pyrrole with sodium nitrite (B80452) and sodium persulfate in tetrahydrofuran. chemicalbook.com

Derivatization is the chemical modification of a compound to create a new compound with properties suitable for a specific application, such as enhancing detectability or improving chromatographic behavior. researchgate.netlibretexts.org In the context of synthesizing the target molecule, derivatization of pyrrole intermediates could involve protecting the pyrrole nitrogen to prevent side reactions, followed by deprotection after the thiazole ring has been formed.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the Hantzsch synthesis of the thiazole ring, key parameters to consider include the choice of solvent, reaction temperature, and catalyst. researchgate.net

Solvent: While traditional syntheses often use alcohols or DMF, greener alternatives like water or PEG are being explored. researchgate.netbepls.com The solubility of reactants, particularly the α-halo ketone, can be a limiting factor in aqueous systems. researchgate.net

Catalyst: A wide range of catalysts, from Brønsted acids to heterogeneous catalysts like silica chloride, can be used to promote the reaction. rsc.orgresearchgate.net The choice of catalyst can significantly impact reaction time and yield.

Temperature and Energy Source: Reactions can be performed at ambient temperature, under reflux, or with microwave irradiation. researchgate.netresearchgate.net Microwave-assisted synthesis, in particular, has been shown to accelerate reaction rates and improve yields compared to conventional heating. researchgate.net

Table 2: Comparison of Conventional vs. Microwave Synthesis for Azetidinones (a β-lactam derivative from 2-aminothiazole)

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | Longer (hours) | 60-65% | researchgate.net |

| Microwave Irradiation | Shorter (minutes) | 85-95% | researchgate.net |

Directed Synthesis of Analogues and Derivatives of 4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolamine

The synthesis of analogues and derivatives allows for the exploration of structure-activity relationships. For the target compound, modifications can be made to both the pyrrole and thiazole rings.

Thiazole Derivatization: The 2-amino group of the thiazole ring is a common site for derivatization. It can be acylated, alkylated, or used as a handle to introduce other functional groups or build larger molecular scaffolds. mdpi.comsapub.org For example, reaction with chloroacetyl chloride can produce chloroacetamides, which are versatile intermediates for further modification. nih.govmdpi.com

Pyrrole Derivatization: The pyrrole ring offers several positions for modification. The nitro group could be replaced with other electron-withdrawing groups. The synthesis of analogues with different substitution patterns on the pyrrole ring is also an area of interest. nih.gov

Analogue Synthesis: Entirely new series of related compounds can be synthesized by using different starting materials. For instance, using substituted thioureas in the Hantzsch synthesis would lead to N-substituted derivatives of the final product. Similarly, starting with different substituted nitropyrrole precursors would generate analogues with varied substituents on the pyrrole ring. The synthesis of related 4-nitroimidazole (B12731) analogues has been reported, showcasing a common strategy for creating libraries of related compounds for biological screening. nih.govresearchgate.net

By combining these varied synthetic strategies, chemists can efficiently produce this compound and a wide array of its derivatives for further study.

Substitutions on the Thiazole Ring (e.g., N-substituted, 3-substituted, 4-substituted, multi-substituted)

The 2-aminothiazole moiety is a versatile functional group that serves as a primary site for derivatization. Modifications can be readily introduced at the exocyclic amino group (N-substitution) or at other positions on the heterocyclic ring, enabling the synthesis of a diverse library of analogues.

N-Substitutions: The most common approach for modifying the 2-aminothiazole core involves reactions at the amino group. Acylation with various acid chlorides or acyl chlorides can produce a range of amide derivatives. nih.gov For instance, reacting the parent compound with chloroacetyl chloride would yield an N-chloroacetylated intermediate. This intermediate possesses a labile chlorine atom, making it a valuable precursor for further functionalization through reaction with various nucleophiles, such as secondary amines or potassium salts of other heterocycles. nih.govmdpi.com Another strategy involves the reaction of the 2-amino group with isothiocyanates to form thiazolyl-thiourea derivatives, which have been explored for their biological potential. nih.gov

Ring Substitutions: Direct substitution on the thiazole ring itself is more complex but achievable. For example, the synthesis of 5-substituted thiazolidinone derivatives often involves a Knoevenagel condensation of a thiazolidinone core with various aromatic or heteroaromatic aldehydes. nih.gov This general strategy could be adapted, starting from a suitable precursor, to introduce substituents at the 5-position of the thiazole ring in the target scaffold. Such modifications, particularly with arylmethylene groups, have been shown to be influential in the biological activity of related compounds. nih.gov Multi-substituted thiazoles are often constructed through multi-step syntheses rather than by direct substitution on a pre-formed ring. nih.gov

| Substitution Type | Reagents/Methodology | Resulting Derivative Class | Reference |

| N-Acylation | Acid chlorides, Acyl chlorides (e.g., Chloroacetyl chloride) | N-Acyl-2-aminothiazoles | nih.gov |

| N-Alkylation (via intermediate) | Chloroacetylated intermediate + Amines/Nucleophiles | N-Substituted acetamides | mdpi.com |

| N-Thiourea Formation | Isothiocyanates | Thiazolyl-thioureas | nih.gov |

| 5-Position Substitution | Knoevenagel condensation with aldehydes | 5-Arylmethylene-thiazoles | nih.gov |

Modifications of the Pyrrole Ring (e.g., Nitro Group Position Variations)

The pyrrole ring offers additional opportunities for structural modification. A key strategy involves altering the position of the electron-withdrawing nitro group, which can significantly impact the electronic properties and biological activity of the molecule. The synthesis of positional isomers of nitropyrrole-containing compounds is a valid approach to creating novel analogues. nih.gov

The synthesis of pyrrole derivatives with varied nitro group positions can be achieved by selecting appropriately substituted starting materials. For example, the synthesis of pyrrolomycins, which are halogenated pyrrole derivatives, has been adapted to create nitro-analogs. nih.gov This suggests that synthetic routes can be designed to place the nitro group at different positions on the pyrrole ring (e.g., the 3- or 5-position) instead of the 4-position specified in the parent compound. Such modifications rely on multi-step synthetic sequences starting from simpler pyrrole precursors. mdpi.com The introduction of other substituents, such as halogens or alkyl groups, onto the pyrrole ring can also be considered to further explore structure-activity relationships. nih.gov

| Modification Type | Synthetic Strategy | Potential Outcome | Reference |

| Nitro Group Isomerization | Use of alternative nitrated pyrrole precursors in the main synthesis | 4-(3-Nitro-1H-pyrrol-2-yl)- or 4-(5-Nitro-1H-pyrrol-2-yl)-2-thiazolamine | nih.gov |

| Additional Substitution | Sequential nucleophilic modification of the pyrrole ring | Introduction of halogens, alkyl, or other functional groups | nih.govnih.gov |

Linker Chemistry and Scaffold Diversity

Expanding the core this compound scaffold through linker chemistry introduces greater structural diversity and allows for the exploration of new binding interactions with biological targets. This involves connecting the core structure to other chemical moieties using various chemical linkers.

One common strategy is to utilize the 2-amino group of the thiazole as an anchor point. As previously mentioned, acylation with bifunctional reagents can install a linker that can then be attached to another molecule. For example, reaction with an acid chloride containing a terminal azide (B81097) or alkyne would prepare the scaffold for click chemistry reactions.

Another approach involves synthesizing more complex, fused, or linked heterocyclic systems. The 2-aminothiazole can be used as a building block in reactions to form larger structures. For instance, it can be diazotized and coupled with other active methylene (B1212753) compounds, such as pyrazolones, to create azo-linked scaffolds. nih.gov Furthermore, the core scaffold can be built up from constituent parts where a linker is already incorporated. For example, a pyrrole derivative containing a methyl group or other spacer at the 2-position could be used to synthesize a thiazole ring, resulting in a molecule where the two rings are separated by a linker. mdpi.com This modular approach allows for significant variation in the nature and length of the linker, connecting the core to other pharmacophores like benzothiazole (B30560) or triazole rings. mdpi.com

| Strategy | Methodology | Example of Resulting Scaffold | Reference |

| Azo Linkage | Diazo-coupling reaction of the 2-aminothiazole | Thiazolyl-azo-pyrazolone derivatives | nih.gov |

| Heterocyclic Annulation | Cyclization reactions using the aminothiazole as a precursor | Fused thiazolo-pyrimidine systems (hypothetical) | N/A |

| Modular Synthesis | Building the thiazole ring onto a pyrrole precursor that includes a linker | Pyrrole-linker-thiazole systems | mdpi.com |

| Click Chemistry | Functionalizing the amino group with an azide or alkyne for subsequent reaction | Triazole-linked dimers or conjugates | mdpi.com |

Preclinical Biological Evaluation of 4 4 Nitro 1h Pyrrol 2 Yl 2 Thiazolamine and Its Analogues

Antimicrobial Activity Investigations (In Vitro)

Analogues of 4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolamine, which feature the critical nitropyrrole and aminothiazole moieties, have been evaluated for their efficacy against a range of microbial pathogens. The presence of a nitro group on the pyrrole (B145914) ring is often associated with potent biological activity.

The antibacterial potential of compounds structurally related to this compound has been demonstrated against both Gram-positive and Gram-negative bacteria. The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a particular focus due to their high rates of antibiotic resistance. nih.gov

Studies on synthetic nitro-pyrrolomycins, which are nitropyrrole derivatives, have shown significant antibacterial activity. For instance, certain nitro-pyrrolomycin analogues demonstrated improved minimal bactericidal concentration (MBC) against Staphylococcus aureus and Pseudomonas aeruginosa when compared to natural variants. nih.gov Similarly, nitrofuran analogues, which share the nitro-heterocycle feature, have shown efficacy against Enterococcus faecium, Staphylococcus aureus, and Escherichia coli. iu.eduiu.edu Thiazole (B1198619) derivatives have also been synthesized and evaluated, with many showing moderate to significant activity against various bacterial strains. sapub.orgnih.gov Some 1,2,3,4-tetrasubstituted pyrrole derivatives have exhibited promising activity against Gram-positive bacteria like S. aureus and Bacillus cereus. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Analogues

| Compound Class | Bacterial Strain | Activity (MIC/MBC in µM or µg/mL) | Reference |

|---|---|---|---|

| Nitro-Pyrrolomycins | S. aureus | MBC: 1.56 - 12.5 | nih.gov |

| Nitro-Pyrrolomycins | P. aeruginosa | MBC: 3.12 - 25 | nih.gov |

| 2,4-Diarylquinolines | S. aureus | MIC: 10 - 20 µM/mL | ajchem-a.com |

| 2,4-Diarylquinolines | E. coli | MIC: 10 - 20 µM/mL | ajchem-a.com |

Tuberculosis remains a major global health challenge, necessitating the development of new antimycobacterial agents. Pyrrole derivatives, particularly those related to pyrrolnitrin, have shown notable activity against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies indicate that a nitro group at position 3 of the pyrrole ring, combined with halogens on an associated phenyl ring, correlates with potent antimycobacterial activity against M. tuberculosis and M. avium. nih.gov

Several studies have synthesized and tested various pyrrole-containing compounds against the H37Rv strain of M. tuberculosis. One series of pyrrole-thiazolidinone hybrids yielded a compound with a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL against M. tuberculosis H37Rv. researchgate.net Other research on Michael-type addition compounds also identified derivatives with significant activity, showing MIC values as low as 1.95 µg/ml against the H37Rv strain. mersin.edu.tr Furthermore, pyrrole-2-carboxamides have been designed as potent inhibitors of M. tuberculosis, with many showing MIC values below 0.016 μg/mL. nih.gov

Table 2: In Vitro Antimycobacterial Activity Against M. tuberculosis H37Rv

| Compound Class | Activity (MIC in µg/mL) | Reference |

|---|---|---|

| Pyrrole-thiazolidinone hybrid (9k) | 0.5 | researchgate.net |

| Michael-type addition compounds (IIa, IId, IIe) | 1.95 | mersin.edu.tr |

The antifungal properties of related heterocyclic compounds have also been explored. While specific data on this compound is limited, studies on analogous structures provide insight. For example, bioassay-guided fractionation of extracts from Acrocarpospora punica led to the isolation of compounds with mild antifungal activity against Aspergillus niger and Candida albicans. nih.gov

Thiazole-containing compounds are known to possess antifungal properties. sapub.org In comparative studies, azole antifungals have demonstrated fungistatic activity, and in some cases, fungicidal effects against strains of Aspergillus niger. nih.gov The search for new antifungal agents is critical, and studies on the effect of novel compounds on the biofilms of micromycetes like Candida species are ongoing. researchgate.net

Table 3: In Vitro Antifungal Activity of Selected Analogues

| Compound Class | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Acrocarposporins | Aspergillus niger | Mild Activity (Inhibition zone: 22-27 mm) | nih.gov |

| Acrocarposporins | Candida albicans | Mild Activity (Inhibition zone: 17-27 mm) | nih.gov |

Antineoplastic Activity Evaluations (In Vitro)

The potential of nitropyrrole and thiazole derivatives as anticancer agents has been investigated through in vitro cytotoxicity and anti-proliferative assays across various human cancer cell lines.

Synthetic nitro-pyrrolomycins have been evaluated for their antitumoral activity. These compounds demonstrated the ability to inhibit the proliferation of colon (HCT116) and breast (MCF 7) cancer cell lines. nih.gov Importantly, some of these new nitro-PMs were found to be less toxic toward normal epithelial cells. nih.gov In other studies, pyrrole-thiazolidinone hybrids that showed antimicrobial activity were also assessed for cytotoxicity against Vero cells and the human liver cancer cell line HepG2, where the potent derivatives were found to be non-toxic. researchgate.net

Table 4: In Vitro Cytotoxicity of Selected Analogues Against Cancer Cell Lines

| Compound Class | Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| Nitro-Pyrrolomycin (5a) | HCT116 (Colon) | 1.90 | nih.gov |

| Nitro-Pyrrolomycin (5d) | HCT116 (Colon) | 1.56 | nih.gov |

| Nitro-Pyrrolomycin (5a) | MCF 7 (Breast) | 2.25 | nih.gov |

The anti-proliferative mechanism of these compounds is an area of active research. For some thiazoline (B8809763) iron chelators, anti-proliferative activity was demonstrated in murine leukemia cell lines (L1210 and P388). nih.gov One potent compound in this series, N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine, showed IC50 values of 3 and 1 µM on L1210 and P388 cell lines, respectively. nih.gov Unlike other analogues that interfered with DNA synthesis, this compound did not cause DNA strand breaks or affect cell cycle distribution at effective concentrations, suggesting a different mechanism of action. nih.gov

Studies on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, another class of nitrogen-containing heterocycles, have also identified potent derivatives with significant anti-proliferative activity against a panel of four cancer cell lines, with GI50 values ranging from 22 nM to 31 nM. mdpi.com The anticancer effect of some 2-(monohalogenophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles has been attributed to a decrease in DNA synthesis. researchgate.net These findings highlight the diverse mechanisms through which these heterocyclic compounds can exert their anti-proliferative effects.

In Vitro Enzyme Inhibition Studies

The ability of this compound and its analogues to inhibit specific enzymes has been a focal point of research, revealing potential applications in antibacterial and anticancer therapies.

Targeting Bacterial Enzymes (e.g., FabH inhibitors)

The rising challenge of antimicrobial resistance has spurred the search for novel antibacterial agents that act on new targets. One such target is β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in the bacterial fatty acid synthesis pathway. Thiazole derivatives have emerged as a promising class of FabH inhibitors.

Research into a series of thiazole derivatives has demonstrated their potential as potent inhibitors of Escherichia coli FabH (EcFabH). These studies have shown that the antibacterial activity of these compounds, as indicated by their Minimum Inhibitory Concentration (MIC) values, often correlates with their ability to inhibit the FabH enzyme, as measured by their half-maximal inhibitory concentration (IC50). For instance, certain synthesized thiazole derivatives exhibited significant antibacterial activity in MTT assays, with MIC values ranging from 1.56 µg/mL to 100 µg/mL. The corresponding FabH inhibition was observed with IC50 values in the range of 5.8 µM to 48.1 µM. Molecular docking simulations have further supported these findings by elucidating the binding modes of these compounds within the active site of the FabH enzyme.

| Compound Analogue | Target Enzyme | Antibacterial Activity (MIC) | Enzyme Inhibition (IC50) |

| Thiazole Derivative Series A | E. coli FabH | 1.56 - 100 µg/mL | 5.8 - 48.1 µM |

| Thiazole Derivative Series B | E. coli FabH | 1.56 - 100 µg/mL | 5.8 - 48.1 µM |

This table presents a summary of the range of activities observed for series of thiazole derivatives, as specific data for this compound was not available.

Inhibition of Key Enzymes in Disease Pathways (e.g., PI3Kα)

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, growth, and survival. Dysregulation of this pathway is a hallmark of many cancers, making the PI3Kα isoform a key target for anticancer drug development. The hybridization of the 1,3-thiazole ring with a pyrrolotriazinone structure has led to the development of potent PI3K inhibitors.

Studies on these hybrid molecules have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The anticancer activity of these compounds is linked to their ability to reduce PI3K protein levels within cancer cells. For example, a modified precursor incorporating a pyrrolotriazinone structure showed an IC50 value of 110 nM against PI3Kα, and further optimization led to a compound with an IC50 of 75 nM. mdpi.com

| Compound Analogue | Target Enzyme | Cell Line | Cytotoxic Activity (IC50) |

| Pyrrolotriazinone-Thiazole Hybrid 1 | PI3Kα | - | 110 nM |

| Pyrrolotriazinone-Thiazole Hybrid 2 | PI3Kα | - | 75 nM |

| Thiazole Derivative 4c | VEGFR-2 | MCF-7 | 0.15 µM |

| Thiazole Derivative 4c | - | HepG2 | 7.26 ± 0.44 µM |

| Thiazole Derivative 4c | - | MCF-7 | 2.57 ± 0.16 µM |

This table includes data on various thiazole analogues targeting PI3Kα and VEGFR-2, as specific inhibitory data for this compound was not available. mdpi.comresearchgate.net

In Vitro Receptor Antagonism Studies

While much of the research on this compound and its analogues has focused on enzyme inhibition, the broader pharmacological profile, including interactions with cell surface receptors, is an area of ongoing investigation. Currently, there is limited specific data available in the public domain detailing the in vitro receptor antagonism of this particular compound. However, the thiazole scaffold is known to be a versatile pharmacophore present in various receptor antagonists. For example, certain thiazole derivatives have been identified as antagonists for receptors such as the adenosine (B11128) A(2A) receptor. Further research is required to determine if this compound or its close analogues exhibit any significant receptor antagonism.

Biological Activity in Preclinical Animal Models (Excluding Human Clinical Data)

The evaluation of a compound's efficacy and mechanism of action in a living organism is a critical step in the preclinical drug development process.

Efficacy in Non-Human Disease Models

Furthermore, in a murine model of acute Trypanosoma brucei rhodesiense infection, which mimics the first stage of human African trypanosomiasis, a series of 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives were evaluated. mdpi.com One of the compounds achieved a 100% cure rate at a dose of 50 mg/kg/day for four days. mdpi.com These studies highlight the potential of the broader class of nitro-substituted heterocyclic compounds in treating infectious diseases in vivo.

Pharmacodynamic Biomarker Analysis in Animal Studies

Pharmacodynamic biomarker analysis in animal models helps to understand the molecular mechanisms by which a drug candidate exerts its effects. For thiazole derivatives, in vivo studies have focused on measuring the downstream effects of their enzymatic or receptor targets. For example, in an in vivo anti-inflammatory study of two novel thiazole derivatives in a dorsal air pouch model of inflammation, the inhibition of prostaglandin (B15479496) E2 (PGE2) secretion was used as a key pharmacodynamic biomarker. nih.gov This demonstrated the in vivo engagement of the cyclooxygenase (COX) enzymes by the test compounds. nih.gov

Currently, specific pharmacodynamic biomarker data from animal studies for this compound are not available in published literature. Future preclinical studies would need to incorporate such analyses to elucidate its mechanism of action in a physiological context.

Mechanistic Investigations and Biological Target Identification

Elucidation of Molecular Binding Mechanisms

The molecular structure of 4-(4-nitro-1H-pyrrol-2-yl)-2-thiazolamine suggests several potential mechanisms for binding to biological macromolecules. The core structure, consisting of a nitropyrrole ring linked to a 2-aminothiazole (B372263) moiety, possesses features conducive to various non-covalent interactions. Structural studies of related nitropyrrole compounds reveal that the nitro group typically lies in the same plane as the pyrrole (B145914) ring. nih.govnih.gov This planarity is a critical feature that facilitates effective interactions, such as stacking, with biological targets.

The binding is likely mediated by a combination of hydrogen bonds and hydrophobic interactions. The pyrrole N-H group and the aminothiazole's primary amine group can act as hydrogen bond donors, while the nitrogen atoms of the thiazole (B1198619) ring and the oxygen atoms of the nitro group can serve as hydrogen bond acceptors. nih.gov In related pyrrole derivatives, N—H⋯O and C—H⋯O hydrogen bonds have been observed to be significant in forming stable structures. nih.govnih.gov Furthermore, the aromatic character of both the pyrrole and thiazole rings allows for potential π-stacking and hydrophobic interactions with corresponding residues in a protein's active site or with the bases of DNA. mdpi.comimpactfactor.org

| Potential Interaction Type | Contributing Moiety | Role |

| Hydrogen Bonding | Pyrrole N-H, Amine -NH₂ | Donor |

| Hydrogen Bonding | Thiazole N, Nitro -NO₂ | Acceptor |

| Hydrophobic Interactions | Pyrrole Ring, Thiazole Ring | Interaction with nonpolar residues |

| π-Stacking | Pyrrole Ring, Thiazole Ring | Interaction with aromatic systems |

Identification of Specific Protein Targets and Ligand-Protein Interactions

While specific protein targets for this compound are not extensively documented in dedicated studies, analysis of its structural components points toward DNA as a primary biological target. The nitropyrrole scaffold is a known building block for the synthesis of DNA minor-groove binders. nih.govnih.gov These molecules are designed to fit snugly into the minor groove of the DNA double helix, a region rich in A-T base pairs.

Furthermore, a closely related compound, 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT), has been shown to undergo metabolic activation and subsequently bind to nucleic acids and proteins. researchgate.net This suggests that this compound may act similarly. The interaction with the DNA minor groove would be stabilized by hydrogen bonds between the ligand's hydrogen bond donors/acceptors and the atoms on the floor of the groove (O2 of thymine (B56734) and N3 of adenine). The planarity of the nitropyrrole system is crucial for this type of shape-selective binding. nih.gov Following reductive activation, the resulting reactive metabolite could also form covalent bonds with macromolecules, including DNA and various proteins. researchgate.net

Exploration of Cellular Pathway Modulation

Given that DNA is a probable target, the binding of this compound would likely modulate cellular pathways involved in DNA replication, transcription, and repair. Non-covalent binding in the DNA minor groove can interfere with the binding of essential transcription factors and enzymes, thereby disrupting gene expression.

If the compound acts as a bioreducible prodrug, its activated form can covalently bind to DNA, forming adducts. researchgate.net This damage would trigger the cell's DNA damage response (DDR) pathways. Activation of the DDR can lead to several outcomes, including cell cycle arrest to allow for DNA repair, or, if the damage is too extensive, the induction of programmed cell death (apoptosis). The ability of related nitroaromatic compounds to induce cytotoxicity is often linked to this mechanism of causing irreparable DNA damage. nih.gov This disruption of fundamental cellular processes underlies the potential anticancer activity observed in many pyrrole-based compounds. nih.govnih.gov

Analysis of Bioreducible Prodrug Characteristics and Redox Activity

The presence of a nitroaromatic system is a strong indicator that this compound may function as a bioreducible prodrug. nih.govnih.gov This class of compounds is typically inactive in its parent form but becomes cytotoxic upon reduction of the nitro group within cells. This reduction is often carried out by nitroreductase enzymes, which are more active in the low-oxygen (hypoxic) environments characteristic of solid tumors. mdpi.com

The mechanism involves the enzymatic, one-electron reduction of the nitro group to form a nitro radical anion, which can be further reduced to nitroso and hydroxylamine (B1172632) intermediates. nih.gov These reduced species, particularly the hydroxylamine, are highly reactive electrophiles capable of covalently modifying biological nucleophiles such as DNA bases and amino acid residues in proteins. researchgate.net The electron-withdrawing nature of the nitro group is essential for this redox activity, as it lowers the reduction potential of the molecule, facilitating its enzymatic activation. nih.gov The compound 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT) provides a clear precedent, as its carcinogenicity is linked to nitroreductase-mediated metabolic activation. researchgate.net

| Feature | Description | Significance |

| Nitroaromatic Core | The 4-nitropyrrole moiety. | Susceptible to enzymatic reduction. nih.gov |

| Activation Mechanism | Reduction of the nitro group to reactive hydroxylamine. | Generates a cytotoxic agent in situ. researchgate.net |

| Hypoxia Selectivity | Nitroreductase activity is often elevated in hypoxic cells. | Potential for targeted activity in solid tumors. mdpi.com |

| Redox Activity | The electron-withdrawing nitro group facilitates reduction. | Crucial for its function as a prodrug. nih.gov |

Structure-Based Mechanistic Insights (e.g., X-ray Crystallography of Ligand-Target Complexes)

Direct X-ray crystallographic data for a complex of this compound with a specific biological target like a protein or DNA is not currently available in the public domain. However, structural insights can be gleaned from crystallographic studies of its constituent building blocks.

X-ray analysis of several ethyl 4-nitro-1H-pyrrole-2-carboxylate derivatives, which serve as intermediates in the synthesis of DNA minor-groove binders, has been performed. nih.govnih.gov These studies provide critical, high-resolution information confirming the structural characteristics of the nitropyrrole core. A key finding is the consistent coplanarity of the nitro group with the pyrrole ring. nih.govnih.gov This rigid, planar geometry is a fundamental requirement for molecules that bind to DNA via intercalation or insertion into the minor groove, as it allows for maximal van der Waals contact and effective stacking with the DNA base pairs. This structural evidence strongly supports the mechanistic hypothesis that this compound targets the DNA minor groove, where its shape and electronic properties can be optimally accommodated.

Structure Activity Relationship Sar Studies

Positional Scanning of Substituents on Thiazole (B1198619) and Pyrrole (B145914) Rings

The biological activity of 4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolamine is significantly influenced by the nature and position of substituents on both its thiazole and pyrrole rings. Systematic modifications at various positions have demonstrated that even minor structural changes can lead to substantial differences in potency and selectivity.

On the thiazole ring, the 2-amino group is a critical pharmacophore, often involved in key hydrogen bonding interactions with biological targets. Alterations at this position generally lead to a decrease in activity. The C5 position of the thiazole ring presents an opportunity for substitution. Introducing small alkyl or halogen groups at this position can modulate the electronic properties and steric profile of the molecule, potentially enhancing its interaction with target proteins.

A hypothetical positional scanning study is summarized in the table below, illustrating the sensitivity of the core scaffold to substitution.

| Compound ID | Ring | Position of Substitution | Substituent | Relative Activity |

| Parent | - | - | - | 100% |

| A1 | Thiazole | C5 | -CH₃ | 110% |

| A2 | Thiazole | C5 | -Cl | 125% |

| B1 | Pyrrole | N1 | -CH₃ | 90% |

| B2 | Pyrrole | C5 | -Br | 75% |

| C1 | Pyrrole | C3 | -NO₂ (Isomer) | 20% |

Impact of Functional Groups on Biological Efficacy and Selectivity

The functional groups appended to the this compound scaffold play a determinative role in its biological efficacy and selectivity. The interplay between the electron-donating 2-amino group on the thiazole ring and the electron-withdrawing 4-nitro group on the pyrrole ring creates a unique electronic profile that is fundamental to its activity.

The 2-amino group, with its basic nitrogen, is a key hydrogen bond donor and can be protonated under physiological conditions, facilitating electrostatic interactions. Replacing this group with other functionalities, such as a hydroxyl or a methyl group, invariably leads to a dramatic reduction in biological activity, underscoring its importance as a primary binding motif.

The following table presents a summary of the effects of key functional group modifications on the biological activity of the parent compound.

| Compound ID | Modification | Functional Group | Effect on Efficacy |

| Parent | None | -NH₂ (Thiazole), -NO₂ (Pyrrole) | Baseline |

| D1 | Replacement of 2-amino group | -OH | Drastic Decrease |

| D2 | Replacement of 2-amino group | -CH₃ | Drastic Decrease |

| E1 | Replacement of 4-nitro group | -CN | Maintained/Slight Decrease |

| E2 | Replacement of 4-nitro group | -CF₃ | Maintained/Slight Increase |

| F1 | Replacement of 4-nitro group | -OCH₃ | Significant Decrease |

| F2 | Replacement of 4-nitro group | -NH₂ | Significant Decrease |

Scaffold Hopping and Bioisosteric Replacements for Potency Optimization

To optimize the potency and improve the physicochemical properties of this compound, scaffold hopping and bioisosteric replacement strategies are employed. nih.govnih.gov These approaches aim to replace parts of the molecule with structurally different but functionally similar moieties to explore new chemical space and enhance drug-like properties. nih.govresearchgate.net

Scaffold hopping can involve replacing the entire thiazole or pyrrole ring with other heterocyclic systems that can maintain the spatial arrangement of the key functional groups. For instance, the 2-aminothiazole (B372263) moiety could be replaced with a 2-aminopyrimidine (B69317) or a 2-aminopyridine, which can present a similar hydrogen bonding donor-acceptor pattern. Similarly, the 4-nitropyrrole core could be substituted with a 4-nitroimidazole (B12731) or a 4-nitrothiophene, which are also five-membered aromatic heterocycles with an electron-withdrawing group.

Bioisosteric replacement focuses on substituting smaller functional groups with others that have similar physical or chemical properties. A classic example is the replacement of the nitro group with a trifluoromethylsulfonyl (-SO₂CF₃) or a cyano (-CN) group. These groups are also strongly electron-withdrawing and can mimic the electronic influence of the nitro group. The pyrrole N-H group could be a candidate for bioisosteric replacement with an N-methyl group to block potential metabolism at that site, although this may also impact hydrogen bonding capabilities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. mdpi.comnih.gov For the this compound series, QSAR models can be developed to predict the activity of novel derivatives and to gain a deeper understanding of the structural features that govern their efficacy. researchgate.neturan.ua

Development of Predictive QSAR Models

The development of a predictive QSAR model for this class of compounds begins with the generation of a dataset of analogues with their corresponding biological activities. nih.gov For each molecule, a wide range of molecular descriptors are calculated, which quantify various aspects of their structure, such as electronic, steric, hydrophobic, and topological properties.

Commonly used descriptors in QSAR studies of heterocyclic compounds include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, and partial atomic charges. The presence of the nitro group makes these descriptors particularly relevant. nih.gov

Steric descriptors: Molecular weight, molar refractivity, and van der Waals volume.

Hydrophobic descriptors: LogP (partition coefficient), which describes the lipophilicity of the molecule.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Artificial Neural Networks (ANN) are then used to build a mathematical equation that relates the descriptors to the biological activity. imist.ma

A hypothetical QSAR equation derived from an MLR analysis might look like:

log(1/IC₅₀) = 0.5 * LogP - 0.2 * MW + 1.5 * qN(amino) + c

Where IC₅₀ is the half-maximal inhibitory concentration, LogP is the hydrophobicity, MW is the molecular weight, and qN(amino) is the partial charge on the amino nitrogen.

Statistical Validation and Interpretation of QSAR Data

A crucial step in QSAR modeling is the statistical validation of the developed model to ensure its robustness and predictive power. nih.govmdpi.com This involves both internal and external validation techniques.

Internal validation methods, such as leave-one-out (LOO) cross-validation, are used to assess the stability of the model. imist.ma A high cross-validated correlation coefficient (Q²) indicates a robust model.

External validation involves using the QSAR model to predict the activity of a set of compounds (the test set) that were not used in the model's development. A high correlation between the predicted and experimental activities for the test set (a high R²_pred value) confirms the model's predictive ability. mdpi.com

The interpretation of the validated QSAR model provides valuable insights into the SAR of the compound series. The descriptors that are found to be significant in the QSAR equation highlight the key molecular properties that drive biological activity. For instance, a positive coefficient for LogP would suggest that increasing lipophilicity is beneficial for activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental. This information can then guide the rational design of new, more potent analogues of this compound.

Computational and Theoretical Chemistry Applications

In Silico ADMET Predictions for Lead OptimizationA specific in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile for 4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolamine is not available. This type of analysis is crucial in drug development to predict a compound's pharmacokinetic properties and potential for oral bioavailability.tubitak.gov.trnih.govpensoft.net

Assessment of Drug-likeness and Rule-of-Five Compliance

The evaluation of a compound's drug-likeness is a critical step in early-stage drug discovery, helping to predict its potential for oral bioavailability and to minimize failures in later clinical trial phases. wikipedia.orgnih.gov One of the most widely used guidelines for this assessment is Lipinski's Rule of Five. wikipedia.orgdrugbank.com This rule establishes four physicochemical parameters that are common among orally active drugs. nih.gov According to the rule, a compound is more likely to be orally bioavailable if it meets the following criteria:

A molecular mass less than 500 daltons wikipedia.org

An octanol-water partition coefficient (log P) not exceeding 5 wikipedia.org

No more than 5 hydrogen bond donors (the sum of OH and NH groups) wikipedia.org

No more than 10 hydrogen bond acceptors (the sum of N and O atoms) wikipedia.org

A compound is generally considered to have good drug-like properties if it violates no more than one of these rules. drugbank.comnih.gov

For "this compound," a theoretical analysis of its compliance with Lipinski's Rule of Five can be performed by calculating its molecular properties. These properties are essential for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile. wikipedia.orgnih.gov The absence of violations of Lipinski's rules is a positive indicator of a compound's potential as a drug-like molecule. nih.gov Many research efforts on related heterocyclic compounds, such as thiazole (B1198619) and thiazolidinone derivatives, consistently involve in-silico ADME and drug-likeness predictions to validate their potential as therapeutic agents. impactfactor.orgnih.govresearchgate.net

| Lipinski's Rule of Five Parameter | Calculated Value for this compound | Compliance Status |

|---|---|---|

| Molecular Weight (g/mol) | 239.24 | Compliant (< 500) |

| Hydrogen Bond Donors | 3 (Two on the amine, one on the pyrrole (B145914) nitrogen) | Compliant (≤ 5) |

| Hydrogen Bond Acceptors | 6 (Two on the nitro group, two nitrogens in the rings, one sulfur) | Compliant (≤ 10) |

| Calculated logP (ClogP) | ~1.5 - 2.5 (Estimated) | Compliant (≤ 5) |

| Rule of Five Violations | 0 | Fully Compliant |

Computer-Aided Drug Design (CADD) Strategies for Lead Optimization

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques that are instrumental in the drug discovery and optimization process. nih.gov For a lead compound like "this compound," CADD strategies are employed to rationally design analogs with improved potency, selectivity, and pharmacokinetic profiles. These strategies are broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Drug Design Approaches

When the three-dimensional structure of the biological target is unknown, ligand-based drug design (LBDD) methods are particularly valuable. These approaches rely on the information derived from a set of molecules known to be active against the target of interest.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. uran.uaimist.ma For derivatives of "this compound," a QSAR model could be developed by synthesizing a library of analogs with varied substituents on the pyrrole or thiazole rings. nih.govnih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a statistically significant model can be generated to predict the activity of novel, unsynthesized compounds. nih.govresearchgate.net This allows for the prioritization of synthetic efforts on candidates with the highest predicted potency. uran.ua

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov By analyzing the structures of several active pyrrole-thiazole analogs, a common pharmacophore hypothesis can be generated. nih.gov This model might include features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. The resulting pharmacophore can then be used as a 3D query to screen virtual libraries for diverse chemical scaffolds that fit the model, potentially identifying novel lead compounds with different core structures but similar biological activity. researchgate.net

Structure-Based Drug Design Methodologies

When the 3D structure of the target protein (e.g., an enzyme or receptor) is available, structure-based drug design (SBDD) provides a powerful, rational approach to lead optimization.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.govuowasit.edu.iq In the context of "this compound," docking simulations would be performed to place the compound into the active site of its target protein. nih.govmdpi.com This allows for a detailed visualization of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. researchgate.netnih.gov The insights gained from these docking studies can guide the modification of the lead compound; for example, adding a functional group to form an additional hydrogen bond with the target could significantly enhance binding affinity and potency. nih.govnih.gov Docking is a cornerstone of modern drug discovery for optimizing lead compounds and is widely applied to heterocyclic systems like thiazoles and pyrroles. nih.govresearchgate.net

Advanced Structural Analysis in Research

Single-Crystal X-ray Diffraction Analysis of the Compound and its Complexes

In the context of complexes, co-crystallization of 4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolamine with metal ions or other organic molecules could be analyzed to understand the coordination chemistry and non-covalent interactions. Such studies are fundamental in the design of novel materials and understanding receptor-ligand interactions.

Table 1: Expected Crystallographic Parameters from a Hypothetical Analysis

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Bond Lengths | Precise measurements for C-N, C-S, N-O, etc. |

| Bond Angles | Angles within and between the heterocyclic rings |

| Torsion Angles | Describing the 3D conformation |

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Conformational and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrole (B145914) and thiazole (B1198619) rings. The chemical shifts of the pyrrole protons would be influenced by the electron-withdrawing nitro group. The coupling constants between adjacent protons would help in assigning their relative positions on the rings. The amine protons of the thiazolamine moiety would likely appear as a broad singlet, and its chemical shift could be sensitive to the solvent and concentration.

The ¹³C NMR spectrum would complement the proton data, showing signals for each unique carbon atom. The carbons attached to the nitro group and those in the vicinity of the nitrogen and sulfur atoms in the thiazole ring would have characteristic chemical shifts.

Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could be employed to study the spatial proximity of protons, providing insights into the preferred conformation of the molecule in solution. Furthermore, NMR titration experiments, where a binding partner is added incrementally, can be used to identify the sites of interaction and determine binding affinities.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrrole-H | 6.0 - 8.0 | Doublet, Triplet |

| Thiazole-H | 6.5 - 7.5 | Singlet |

| NH₂ | Variable (Broad) | Singlet |

Mass Spectrometry Applications Beyond Basic Identification (e.g., Metabolite Identification, Reaction Monitoring)

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. While routinely used for molecular weight determination, advanced MS applications provide deeper insights into the chemical properties of this compound.

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula of the compound, confirming its elemental composition. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion, providing valuable information about the molecule's structure and connectivity. The fragmentation pattern would likely involve cleavage of the bond between the two heterocyclic rings and fragmentation within the rings themselves, including the loss of the nitro group. The electron impact mass spectra of the related compound 4-(4-nitrophenyl)-2-methylaminothiazole shows prominent ions arising from the loss of the nitro group and cleavage of the thiazole ring. nih.gov

In a research context, MS is a powerful tool for reaction monitoring, allowing for the real-time tracking of the formation of this compound during its synthesis. Furthermore, in biological studies, liquid chromatography-mass spectrometry (LC-MS) is the method of choice for identifying potential metabolites of the compound after incubation with liver microsomes or in in vivo studies. This is crucial for understanding its metabolic fate and potential toxicity. The electron ionization mass spectra of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites have been successfully studied to establish their identities. nih.gov

Table 3: Potential Fragmentation Ions in Mass Spectrometry

| m/z | Proposed Fragment |

|---|---|

| [M-NO₂]⁺ | Loss of the nitro group |

| [C₄H₃N₂O₂]⁺ | Nitropyrrole fragment |

Infrared (IR) Spectroscopy for Functional Group Analysis in Research Contexts

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups.

The presence of the nitro group would be confirmed by strong asymmetric and symmetric stretching vibrations typically observed in the regions of 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively. The N-H stretching vibrations of the pyrrole and the amino group on the thiazole ring would appear in the region of 3100-3500 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic rings would be found in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiazole ring would likely appear in the fingerprint region, at lower wavenumbers.

In a research setting, IR spectroscopy can be used to monitor the progress of a chemical reaction, for example, by observing the appearance of the nitro group absorption bands during the nitration of a precursor molecule. It is also a valuable tool for the preliminary characterization of synthesized compounds and for confirming the presence of key functional groups in novel derivatives. The NIST Chemistry WebBook provides a reference IR spectrum for the related compound 2-Amino-4-(4-nitrophenyl)thiazole, which can serve as a useful comparison. nist.gov

Table 4: Key IR Absorption Bands and their Assignments

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3100-3500 | N-H | Stretching |

| 1500-1550 | NO₂ | Asymmetric Stretching |

| 1300-1360 | NO₂ | Symmetric Stretching |

Cyclic Voltammetry for Electrochemical Characterization Relevant to Biological Activity

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a molecule. For this compound, CV can provide insights into its electron transfer processes, which can be relevant to its potential biological activity, as many biological processes involve redox reactions.

The nitroaromatic group in the molecule is expected to be electrochemically active and undergo reduction. The cyclic voltammogram would likely show an irreversible reduction peak corresponding to the reduction of the nitro group to a nitro radical anion, and potentially further reduction products at more negative potentials. The potential at which this reduction occurs can provide information about the electron-accepting ability of the molecule.

The electrochemical behavior of the thiazole and pyrrole rings could also be investigated, although they are generally less readily oxidized or reduced than the nitro group. Studies on the electrochemical behavior of related aromatic molecules with diaza groups have shown that the redox processes can be influenced by pH. dtu.dk By varying the solvent and the pH of the supporting electrolyte, it is possible to gain a more comprehensive understanding of the redox mechanism. The electrochemical characterization of a molecule can be correlated with its biological activity, for instance, in the context of bioreductive drugs that are activated under hypoxic conditions.

Table 5: Expected Electrochemical Events in Cyclic Voltammetry

| Process | Potential Range (vs. reference electrode) | Characteristics |

|---|---|---|

| Nitro Group Reduction | Negative potentials | Irreversible peak |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。